2-amino-N-(cyclopropylmethyl)acetamide hydrochloride is a chemical compound that belongs to the class of amino acids and amides. It is characterized by the presence of an amino group, an acetamide moiety, and a cyclopropylmethyl substituent. This compound has garnered interest in pharmaceutical research due to its potential biological activities and applications.
The compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. It is not commonly found in nature but can be produced in laboratory settings.
2-amino-N-(cyclopropylmethyl)acetamide hydrochloride is classified as:
The synthesis of 2-amino-N-(cyclopropylmethyl)acetamide hydrochloride can be achieved through several methods, primarily involving the reaction of cyclopropylmethylamine with acetic anhydride or acetyl chloride.
The molecular structure of 2-amino-N-(cyclopropylmethyl)acetamide hydrochloride can be represented as follows:
The primary reactions involving 2-amino-N-(cyclopropylmethyl)acetamide hydrochloride include:
The mechanism of action for 2-amino-N-(cyclopropylmethyl)acetamide hydrochloride is not fully elucidated but may involve interactions at specific biological targets:
Further studies are required to clarify its pharmacodynamics and pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the identity and purity of the synthesized compound.
2-amino-N-(cyclopropylmethyl)acetamide hydrochloride has potential applications in:
The structural motif of the cyclopropylmethyl (CPM) group has played a pivotal role in opioid receptor modulation since the mid-20th century. Its incorporation into the core structure of 2-amino-N-(cyclopropylmethyl)acetamide hydrochloride (Chemical Formula: C₆H₁₂N₂O·HCl; SMILES: C1CC1CNC(=O)CN [3]) arose from systematic efforts to optimize ligand-receptor interactions at aminergic G protein-coupled receptors (GPCRs). This compound belongs to a broader class of N-substituted acetamide derivatives, initially investigated for their potential to confer metabolic stability and receptor subtype selectivity.
The CPM group gained prominence in opioid antagonist design, exemplified by naltrexone and naloxone, where its steric and electronic properties effectively disrupted μ-opioid receptor (MOR) agonist activity. Consequently, 2-amino-N-(cyclopropylmethyl)acetamide hydrochloride emerged as a versatile synthetic intermediate and pharmacophore element for novel GPCR ligands. Its compact, strained cyclopropyl ring introduces significant conformational restraint, while the protonatable amino group facilitates critical ionic interactions with conserved aspartate residues (e.g., Asp3.32 in opioid receptors) within receptor binding pockets [5] [6]. This molecular framework supports the development of ligands targeting not only opioid receptors but also chemokine receptors (e.g., CCR5) implicated in neuroHIV progression [1].
Recent pharmacophore development leverages 2-amino-N-(cyclopropylmethyl)acetamide hydrochloride as a foundational scaffold for generating analogues with tailored receptor activities. Key structural modifications focus on:
Table 1: Biological Activities of Select Analogues Derived from 2-Amino-N-(cyclopropylmethyl)acetamide Scaffold
Compound | Structural Modification | Primary Target | Ki (nM) | Selectivity Ratio (vs. Off-Targets) | Functional Activity |
---|---|---|---|---|---|
HS665 [4] | N-CBM, 3-hydroxy-diphenethylamine | KOP | 0.49 ± 0.20 | MOP/KOP: 1,106 | Full agonist |
HS666 [4] | N-CPM, 3-hydroxy-diphenethylamine | KOP | 5.90 ± 3.00 | MOP/KOP: 140 | Partial agonist |
SLL-020ACP [2] | N-CPM, meta-substituted benzomorphan | KOP/MOR | 0.017 ± 0.002 (KOP) | MOP/KOP: 16,118 | KOP agonist/MOR agonist |
SLL-1062 [2] | N-CPM, para-benzamidyl-nornepenthone | MOR | Not reported | >100-fold vs. KOP/DOP | MOR antagonist |
Bivalent Ligand 1b [1] | MOR/CCR5 pharmacophores + CPM linker | MOR-CCR5 dimer | ~200 (MOR) | Synergistic HIV-1 inhibition | Dual antagonist |
Current trends emphasize three pharmacophore strategies:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5